2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Overview
Description
2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H13ClO It is a chlorinated derivative of ethanone, featuring a tetrahydronaphthalenyl group
Mechanism of Action
Target of Action
It’s structurally similar to other tetralin compounds , which are known to interact with various receptors in the body
Mode of Action
Based on its structural similarity to other tetralin compounds, it may interact with its targets to induce changes at the molecular level . The specifics of these interactions and the resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Tetralin compounds are known to be involved in a variety of biological activities . The downstream effects of these pathways would depend on the specific targets and the cellular context.
Result of Action
Based on its structural similarity to other tetralin compounds, it may have a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone These factors could include the pH of the environment, the presence of other molecules, and the temperature
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions such as proliferation and differentiation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or adverse effects become prominent beyond certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . Additionally, the compound may alter metabolic flux and metabolite levels, impacting cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The compound’s distribution within tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these compartments . The subcellular distribution can affect the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the chlorination of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. One common method is the reaction of 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C12H14O+SOCl2→C12H13ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones, such as 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.
Reduction: Formation of 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanoic acid.
Scientific Research Applications
2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanone: The non-chlorinated analog of 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol: The reduced form of the compound.
2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanoic acid: The oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of both a chlorinated ethanone group and a tetrahydronaphthalenyl moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJVCMUNCFFQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282755 | |
Record name | 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5803-67-8 | |
Record name | 5803-67-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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